Cas no 1377191-04-2 (4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is a high-purity boronate ester derivative featuring a thiophene-based ethenyl substituent. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic frameworks. Its stability under inert conditions and compatibility with a range of reaction conditions make it suitable for applications in pharmaceutical and materials chemistry. The presence of the tetramethyl dioxaborolane moiety enhances its reactivity while maintaining selectivity in coupling processes. The 3-methylthiophene group further contributes to its utility in constructing conjugated systems for optoelectronic materials. Proper handling under anhydrous conditions is recommended to preserve its integrity.
4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane structure
1377191-04-2 structure
Product name:4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
CAS No:1377191-04-2
MF:C13H19BO2S
MW:250.164762735367
CID:5742418
PubChem ID:131239188

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 1377191-04-2
    • EN300-802093
    • 4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
    • Inchi: 1S/C13H19BO2S/c1-10-7-9-17-11(10)6-8-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b8-6+
    • InChI Key: KKXIYSIOIYRYRM-SOFGYWHQSA-N
    • SMILES: S1C=CC(C)=C1/C=C/B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 250.1198812g/mol
  • Monoisotopic Mass: 250.1198812g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7Ų

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802093-0.1g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
0.1g
$615.0 2025-03-21
Enamine
EN300-802093-0.05g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
0.05g
$587.0 2025-03-21
Enamine
EN300-802093-0.25g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
0.25g
$642.0 2025-03-21
Enamine
EN300-802093-1.0g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
1.0g
$699.0 2025-03-21
Enamine
EN300-802093-2.5g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
2.5g
$1370.0 2025-03-21
Enamine
EN300-802093-5.0g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
5.0g
$2028.0 2025-03-21
Enamine
EN300-802093-0.5g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
0.5g
$671.0 2025-03-21
Enamine
EN300-802093-10.0g
4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
1377191-04-2 95.0%
10.0g
$3007.0 2025-03-21

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane

Introduction to 4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane (CAS No. 1377191-04-2)

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane (CAS No. 1377191-04-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a member of the dioxaborolane family and is characterized by its unique structural features and reactivity. The compound's structure includes a boron atom bonded to a thiophene ring, which imparts specific chemical properties that make it valuable for various applications.

The dioxaborolane framework of this compound is particularly noteworthy due to its stability and reactivity in cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and have been extensively utilized in the development of pharmaceuticals and materials science. The presence of the 3-methylthiophen-2-yl group adds further complexity and functionality to the molecule, enhancing its potential for targeted applications.

Recent research has highlighted the importance of 4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as an efficient building block for the synthesis of small molecules with potent anti-inflammatory and anticancer activities. The thiophene moiety is known for its ability to interact with biological targets, making it an attractive scaffold for drug discovery.

In addition to its role in medicinal chemistry, 4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane has also found applications in materials science. The compound's boron-containing structure makes it suitable for use in the preparation of functional materials such as polymers and catalysts. Research in this area has shown that the compound can be incorporated into polymer chains to enhance their thermal stability and mechanical properties.

The synthetic route for 4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves a series of well-defined steps. One common approach is to start with a boronic acid or ester and couple it with a substituted thiophene derivative using a palladium-catalyzed reaction. This method ensures high yields and purity of the final product. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for confirming the structure and purity of the synthesized compound.

The physical properties of 4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane are also important for its practical applications. The compound is generally stable under standard laboratory conditions but should be stored in a dry environment to prevent degradation. Its solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF) makes it easy to handle and use in various synthetic protocols.

In conclusion, 4,4,5,5-tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane (CAS No. 1377191-04-2) is a highly valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an essential building block for the development of novel bioactive compounds and functional materials. Ongoing research continues to uncover new possibilities for this versatile molecule.

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